6-Chloropyrazine-2-sulfinic acid
Description
Properties
Molecular Formula |
C4H3ClN2O2S |
|---|---|
Molecular Weight |
178.60 g/mol |
IUPAC Name |
6-chloropyrazine-2-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-1-6-2-4(7-3)10(8)9/h1-2H,(H,8,9) |
InChI Key |
DEIVCJRFYJYAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)S(=O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 6 Chloropyrazine 2 Sulfinic Acid
Reactions Involving the Sulfinic Acid Functional Group
The sulfinic acid group is characterized by a sulfur atom in an intermediate oxidation state (+2), making it susceptible to both oxidation and reduction. It can also participate in reactions typical of acidic functional groups, such as condensation and esterification.
The sulfur center of the sulfinic acid group can be readily oxidized to a more stable sulfonic acid or reduced to a thiol or sulfide (B99878).
Sulfinic acids are known to be sensitive to oxidation, often readily converting to the corresponding sulfonic acids (–SO₃H). rsc.orgresearchgate.net This facile autoxidation is a notable characteristic of this class of compounds. rsc.orgresearchgate.net The oxidation state of sulfur changes from +2 in the sulfinic acid to +4 in the sulfonic acid. While specific studies on 6-chloropyrazine-2-sulfinic acid are not prevalent, the general transformation is a fundamental aspect of sulfinic acid chemistry. For instance, studies on the related compound 6-chloropyridine-2-sulfinic acid highlight its role as a reactive intermediate that can be oxidized to the more stable 6-chloropyridine-2-sulfonic acid. The oxidation can be propagated by sulfonylperoxyl radicals, which are formed during the autoxidation process. rsc.org The reaction of sulfinic acids with these sulfonylperoxyl radicals is predicted to be extremely fast, approaching diffusion-controlled rates. rsc.orgresearchgate.net
The sulfinic acid group can undergo reduction to form the corresponding thiol (–SH). This transformation involves the reduction of the sulfur atom from an oxidation state of +2 to -2. While direct reduction methods for sulfinic acids can be employed, related functional groups like sulfonic acids and their derivatives are also known to be reducible to thiols. google.com For example, sulfonic acids can be reduced to thiols by heating under carbon monoxide pressure in the presence of a rhodium carbonyl catalyst. google.com Another common laboratory approach involves the reduction of sulfonyl chlorides, often with reducing agents like zinc dust in acidic conditions or with lithium aluminum hydride.
The sulfinic acid functional group can react with alcohols to form sulfinate esters (R-SO-OR'). This process, analogous to the Fischer esterification of carboxylic acids, typically requires an acid catalyst. masterorganicchemistry.com Various methods have been developed for the synthesis of sulfinate esters from sulfinic acids, including the use of coupling reagents like 2-chloro-1-methylpyridinium (B1202621) iodide or N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net More recently, electrochemical methods have been developed for the oxidative coupling of thiophenols and alcohols to yield sulfinate esters, bypassing the need for metal catalysts or chemical oxidants. chemrxiv.org
Condensation reactions with amines are also possible, leading to the formation of sulfinamides. researchgate.netnih.gov These reactions underscore the versatility of the sulfinic acid group as a building block in organic synthesis.
Despite their tendency for facile autoxidation, sulfinic acids have been successfully employed as key reagents in a variety of useful radical chain reactions. rsc.orgresearchgate.net They are characterized as very effective hydrogen atom donors to both alkyl and alkoxyl radicals. nih.gov The inherent reactivity of sulfinic acids (RSO₂H) in hydrogen atom transfer (HAT) to alkyl radicals is high, with rate constants around 10⁶ M⁻¹s⁻¹. rsc.orgresearchgate.net Their reactivity with more reactive alkoxyl radicals is even greater, with rate constants in the order of 10⁸ M⁻¹s⁻¹. rsc.orgresearchgate.net
However, the reactivity is significantly influenced by the solvent. As strong hydrogen-bond donors, the HAT reactivity of sulfinic acids is greatly diminished in H-bond accepting solvents. rsc.orgresearchgate.net In contrast, their reactions with alkylperoxyl radicals are surprisingly slow. rsc.orgresearchgate.net This selective reactivity allows them to participate in productive radical chemistry, as the rate-determining step in their autoxidation is the relatively slow reaction of the propagating sulfonyl radicals with oxygen (O₂). rsc.orgresearchgate.net
| Radical | Rate Constant (kH) in M⁻¹s⁻¹ | Comparison Compounds | Rate Constant (kH) in M⁻¹s⁻¹ |
| Alkyl Radicals | ~10⁶ | Thiols (RSH) | ~10⁶ |
| Sulfenic Acids (RSOH) | ~10⁶ | ||
| Alkoxyl Radicals | ~10⁸ | Thiols (RSH) | ~10⁷ |
| Sulfenic Acids (RSOH) | ~10⁹ |
Table 1: Comparative rate constants for H-atom transfer from sulfinic acids, thiols, and sulfenic acids to alkyl and alkoxyl radicals. rsc.orgresearchgate.net
The effectiveness of sulfinic acids as hydrogen atom donors is rooted in the thermodynamics of their O–H bond. The O–H Bond Dissociation Enthalpy (BDE) for sulfinic acids has been determined to be approximately 78 kcal/mol. rsc.orgresearchgate.netnih.gov This value positions the sulfinic acid O–H bond as being significantly weaker than the S-H bond in thiols but stronger than the O-H bond in sulfenic acids. nih.gov Specifically, experimental measurements for phenylsulfinic acid yielded an O–H BDE of 78.3 kcal/mol. nih.govrsc.org This thermodynamic property is a key factor driving the favorable kinetics observed in hydrogen atom transfer reactions with certain radical species. nih.gov
| Compound Class | Bond | Bond Dissociation Enthalpy (BDE) in kcal/mol |
| Sulfinic Acids (RSO₂H) | O–H | ~78 |
| Thiols (RSH) | S–H | ~87 |
| Sulfenic Acids (RSOH) | O–H | ~70-72 |
Table 2: Comparison of Bond Dissociation Enthalpies for sulfinic acids and related sulfur-containing functional groups. rsc.orgnih.govnih.govresearchgate.net
Radical Reactions and Hydrogen Atom Transfer Kinetics
Kinetic Studies of Radical Propagation
Detailed kinetic studies specifically investigating the radical propagation involving this compound are not extensively documented in publicly available literature. However, general principles of radical chemistry allow for a theoretical consideration of its behavior. The pyrazine (B50134) ring, being an electron-deficient aromatic system, is expected to influence the stability and reactivity of any radical intermediates.
The generation of a radical on the pyrazine ring or at the sulfinic acid moiety would initiate a series of propagation steps, the rates of which are dictated by the stability of the radicals formed and the activation energies of the transition states. The presence of the electronegative chlorine atom and the sulfinic acid group would significantly impact the electron density distribution of the pyrazine ring, thereby affecting the kinetics of radical addition, abstraction, or fragmentation reactions. For instance, control experiments in related palladium-catalyzed reactions have suggested the involvement of radical processes, where the C-H bond cleavage might not be the rate-determining step. nih.gov
Kinetic analysis of radical reactions, often performed using techniques like time-resolved spectroscopy, allows for the determination of rate constants for individual reaction steps. nih.govrsc.orgnist.govnist.gov In complex systems, such as radical polymerization, the termination kinetics are known to be dependent on chain length, which can be studied by specialized methods like single-pulse pulsed-laser polymerization (SP-PLP). canterbury.ac.nz While these methods have been applied to a wide range of organic and inorganic radicals, specific rate constants for the propagation of a 6-chloropyrazine-2-sulfinyl radical remain a subject for future investigation.
Transformations at the Chlorinated Pyrazine Ring
The chlorine atom on the pyrazine ring of this compound is a key site for chemical modification. Its reactivity is dominated by nucleophilic aromatic substitution and modern cross-coupling methodologies, which allow for the introduction of a wide range of functional groups.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrazine ring, accentuated by the presence of two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chlorine. This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion, whose formation is the rate-determining step.
The introduction of nitrogen nucleophiles onto the chloropyrazine core is a synthetically valuable transformation. This can be achieved through direct SNAr or, more commonly, through palladium-catalyzed methods. The Buchwald-Hartwig amination has emerged as a powerful and general method for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple an amine with an aryl halide. wikipedia.orgorganic-chemistry.orgyoutube.com The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. youtube.comyoutube.com This methodology has been successfully applied to a wide range of heteroaryl chlorides, including those of pyrazines and pyridines. nih.govorganic-chemistry.org
Table 1: Representative Conditions for Amination of Chloro-Heteroaromatics
| Catalyst/Ligand System | Base | Solvent | Temperature | Substrate Scope | Ref |
|---|---|---|---|---|---|
| Pd2(dba)3 / BrettPhos | K2CO3 | t-BuOH | 110 °C | Aliphatic & heteroaryl amines with heteroaryl chlorides | nih.gov |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/Dioxane | 80-110 °C | Primary/secondary amines with aryl/heteroaryl halides | youtube.com |
| [(CyPF-tBu)PdCl2] | NaOtBu | Dioxane | 80 °C | Amines with heteroaryl and aryl halides | organic-chemistry.org |
| Pd(OAc)2 / RuPhos | LHMDS | THF | Room Temp | Amines with protic functional groups | nih.gov |
This table presents generalized conditions from studies on various chloro-heteroaromatics, which are applicable to the 6-chloropyrazine scaffold.
Kinetic studies on the aminolysis of related chloro-substituted phosphorus compounds show the reaction proceeds via a concerted SN2 mechanism, with the possibility of both front-side and back-side attack depending on the substrate and nucleophile. rsc.orgnih.govnih.gov
Similar to amination, the chlorine atom on the pyrazine ring can be displaced by oxygen nucleophiles such as alkoxides and phenoxides. The classical approach involves an SNAr reaction where the alcohol or phenol (B47542) is first deprotonated with a strong base, such as sodium hydride (NaH), to generate a more potent alkoxide or phenoxide nucleophile. libretexts.org This nucleophile then attacks the electron-deficient pyrazine ring, leading to the substitution product. This method is analogous to the well-known Williamson ether synthesis. masterorganicchemistry.com
In recent years, palladium-catalyzed C–O cross-coupling reactions, a variation of the Buchwald-Hartwig amination, have provided a milder and more general route to aryl ethers. rsc.org These reactions allow for the coupling of alcohols and phenols with aryl halides under catalytic conditions, often with greater functional group tolerance than classical methods. rsc.orgrsc.org
Table 2: General Methods for Alkoxylation/Phenoxylation of Aryl Halides
| Method | Reagents | General Conditions | Mechanism | Ref |
|---|---|---|---|---|
| Classical SNAr | Alcohol/Phenol, Strong Base (e.g., NaH) | Aprotic solvent (e.g., THF, DMF) | Nucleophilic attack by alkoxide/phenoxide on the aromatic ring | libretexts.orgmasterorganicchemistry.com |
| Pd-Catalyzed C-O Coupling | Alcohol/Phenol, Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine), Base (e.g., Cs2CO3) | Anhydrous solvent (e.g., Toluene) | Oxidative addition, ligand exchange, reductive elimination | rsc.orgrsc.org |
This table outlines general methodologies applicable to the 6-chloropyrazine scaffold based on established reactions with other aryl halides.
The mechanism of substitution can be influenced by stereoelectronic factors, as seen in studies with O-methylbenzohydroximoyl chlorides, where alkoxide substitution proceeds with a high degree of stereochemical retention via a tetrahedral intermediate. researchgate.net
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods are highly effective for functionalizing halogenated pyrazines.
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used palladium-catalyzed methods for forming C-C bonds. It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. researchgate.netconsensus.app This reaction has been successfully applied to 2-chloropyrazine, demonstrating its utility for functionalizing the 6-position of the target molecule. researchgate.netconsensus.app The catalytic cycle for the Suzuki reaction consists of three primary steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrazine.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Highly active and stable catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to efficiently couple challenging substrates like heteroaryl chlorides. organic-chemistry.orgresearchgate.netnih.gov These advanced catalysts can overcome issues like catalyst inhibition by nitrogen-containing heterocycles. organic-chemistry.org
Table 3: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloro-Heteroaromatics
| Heteroaryl Chloride | Boronic Acid | Pd Catalyst / Ligand | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|
| 2-Chloropyrazine | Phenylboronic acid | Pd(II) ONO pincer complex | K2CO3 | H2O/Toluene | High | researchgate.netconsensus.app |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 99% | organic-chemistry.org |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | t-Amyl alcohol | 82% | organic-chemistry.org |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd2(dba)3 / P(tBu)3 | KF | Dioxane | 90% | nih.gov |
This table provides specific examples from the literature that demonstrate the applicability of Suzuki-Miyaura coupling to the 6-chloropyrazine system.
Other Transition Metal-Catalyzed Processes
While palladium-catalyzed reactions are common for pyrazine systems, other transition metals are also utilized for their functionalization, although specific examples with this compound are not extensively documented in the literature. The reactivity of related chloropyrazines and sulfinic acids suggests potential applications of other transition metals.
Rhodium catalysts, for instance, are known to catalyze a variety of transformations, including C-H activation and annulation reactions. wikipedia.org For a molecule like this compound, a rhodium catalyst could potentially be employed for C-H functionalization at the C-3 or C-5 positions of the pyrazine ring, although the directing group ability of the sulfinic acid moiety in such reactions is not well-established.
Copper-catalyzed reactions are also highly relevant. Copper catalysts are known to promote the sulfonylation of C(sp²)–H bonds using sodium sulfinates, which could be a potential pathway for the synthesis of this compound itself or for its further functionalization. acs.org Additionally, copper-catalyzed cross-coupling reactions are widely used for the formation of C-S bonds. rsc.orgnih.gov It is conceivable that the sulfinic acid group of this compound could participate in copper-mediated coupling reactions, potentially leading to the formation of sulfones or other sulfur-containing derivatives.
Iron catalysis is another area of interest for C-S bond formation. While less common than palladium or copper, iron catalysts have been shown to be effective in certain cross-coupling reactions. researchgate.net The application of iron catalysts to reactions involving this compound would represent a novel and more sustainable approach to its derivatization.
The following table summarizes potential transition metal-catalyzed reactions for this compound based on the reactivity of analogous compounds.
| Catalyst Family | Potential Reaction Type | Expected Product Type | Notes |
| Rhodium | C-H Functionalization/Annulation | Substituted pyrazine derivatives | Reactivity and regioselectivity would depend on the directing group effect of the chloro and sulfinic acid substituents. |
| Copper | Cross-coupling (e.g., with aryl halides) | Diaryl sulfones | The sulfinate group would act as a nucleophile. |
| Copper | C-H Sulfonylation | Pyrazine sulfones | This would be a reverse application, using a pyrazine C-H as the substrate. |
| Iron | Cross-coupling | Pyrazinyl sulfides or sulfones | Represents a more environmentally benign catalytic system. |
This table is predictive and based on the known reactivity of similar compound classes, as direct experimental data for this compound is limited.
Reactivity of the Pyrazine Nitrogen Atoms
The nitrogen atoms of pyrazine and its derivatives can be oxidized to form N-oxides. youtube.com This transformation significantly alters the electronic properties of the pyrazine ring, making it more electron-deficient and influencing the reactivity of the other ring positions. The N-oxidation of substituted pyrazines is a well-established process, often carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or other reagents like OXONE®. researchgate.net The presence of both an electron-withdrawing chlorine atom and a sulfinic acid group on the pyrazine ring would influence the ease and regioselectivity of N-oxidation.
Given the electronic effects of the substituents, the nitrogen atom at position 4 (N4) would be more susceptible to oxidation than the nitrogen at position 1 (N1), which is adjacent to the electron-withdrawing chlorine. Therefore, treatment of this compound with an oxidizing agent would be expected to predominantly yield the corresponding pyrazine 4-oxide. Further oxidation to the di-N-oxide is also possible under more forcing conditions. psu.edu
The synthesis of pyrazine N-oxides can be influenced by the reaction conditions and the nature of the substituents on the pyrazine ring. rsc.orgjst.go.jp For instance, the choice of oxidizing agent and solvent can affect the yield and selectivity of the reaction.
The nitrogen atoms of the pyrazine ring, as well as the oxygen atoms of the N-oxide and sulfinate groups, can act as donor atoms for coordination with a wide variety of metal centers. wikipedia.org Pyrazine itself is a classic bridging ligand in coordination chemistry, leading to the formation of polynuclear complexes and coordination polymers. acs.orgnih.gov The presence of substituents on the pyrazine ring, such as the chloro and sulfinic acid groups in the target molecule, would modify the coordinating ability of the nitrogen atoms.
The N-oxide of this compound would also be an excellent ligand. Pyridine-N-oxides are known to form stable complexes with a range of transition metals, coordinating through the oxygen atom. wikipedia.orgacs.org The M-O-N angle in such complexes is a key structural parameter. wikipedia.org The sulfinate group itself is a versatile ligand, capable of coordinating to metal centers in various modes (e.g., monodentate through oxygen or sulfur, or bridging).
The combination of the pyrazine ring, the N-oxide function (if formed), and the sulfinic acid group in this compound offers multiple potential binding sites for metal ions, suggesting a rich coordination chemistry. The specific coordination mode would depend on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The formation of coordination compounds with metal ions like Mn(II), Fe(III), Co(II), and Ni(II) has been reported for other pyrazine derivatives. nih.gov
| Ligand | Potential Donor Atoms | Expected Coordination Products |
| This compound | Pyrazine N, Sulfinate O, Sulfinate S | Mononuclear or polynuclear complexes, coordination polymers. |
| This compound N-oxide | N-oxide O, Pyrazine N, Sulfinate O, Sulfinate S | Mononuclear or polynuclear complexes with varied coordination geometries. |
This table outlines the potential coordination behavior based on the functional groups present in the molecule.
Elucidation of Reaction Mechanisms and Intermediates
Understanding the detailed reaction mechanisms and identifying transient intermediates are crucial for optimizing reaction conditions and developing new synthetic methodologies. For a multifunctional compound like this compound, a combination of spectroscopic and analytical techniques would be necessary to probe its reaction pathways.
In situ spectroscopic techniques are powerful tools for observing reactions as they occur, providing real-time information about the formation and consumption of reactants, intermediates, and products. For reactions involving this compound, several techniques could be employed.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and where applicable, ¹⁹F or ³¹P NMR (if using fluorinated or phosphine-containing reagents/catalysts), can provide detailed structural information about species in solution. Monitoring a reaction over time using NMR can reveal the kinetics of the transformation and help identify transient species.
Infrared (IR) and Raman spectroscopy are valuable for monitoring changes in functional groups. For example, the S=O stretching frequency of the sulfinic acid group would be sensitive to its chemical environment, such as coordination to a metal center or conversion to a sulfone.
UV-Visible spectroscopy can be used to monitor reactions involving colored species, such as transition metal complexes or charge-transfer complexes that may form during a reaction.
Mass spectrometry (MS), particularly when coupled with a reaction monitoring system, can provide information about the mass of intermediates and products, aiding in their identification.
In some cases, it may be possible to isolate and fully characterize transient intermediates, providing definitive evidence for a proposed reaction mechanism. This often requires careful control of reaction conditions, such as low temperatures, to slow down the reaction and allow the intermediate to accumulate.
For transition metal-catalyzed reactions, it might be possible to isolate and characterize organometallic intermediates, such as oxidative addition products or transmetalation complexes. X-ray crystallography is the definitive method for determining the solid-state structure of such intermediates, providing precise information about bond lengths and angles.
In the context of N-oxidation, the intermediate N-oxide could be isolated and characterized before it undergoes further reaction. Similarly, in coordination chemistry studies, the resulting metal complexes can be isolated and their structures determined by techniques such as X-ray diffraction and elemental analysis. nih.gov
Kinetic Isotope Effect Studies
Kinetic isotope effect studies are a powerful tool in physical organic chemistry for elucidating the mechanisms of chemical reactions. The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. This effect arises from the differences in the zero-point vibrational energies of bonds to different isotopes. A bond to a heavier isotope has a lower zero-point energy and is therefore stronger, requiring more energy to be broken.
In the context of this compound, KIE studies could provide valuable insights into various reactions, such as its oxidation, reduction, or nucleophilic substitution. By strategically replacing specific atoms with their isotopes (e.g., hydrogen with deuterium, or carbon-12 with carbon-13), chemists can determine whether a particular bond is broken in the rate-determining step of a reaction.
Hypothetical Application to this compound:
Consider a hypothetical oxidation reaction of this compound where the S-H bond is cleaved. To investigate the mechanism, one could synthesize a deuterated analogue, this compound-d1, where the acidic proton on the sulfinic acid group is replaced by deuterium.
If the rate of the reaction for the deuterated compound is significantly slower than that for the non-deuterated compound, a primary kinetic isotope effect (kH/kD > 1) would be observed. This would strongly suggest that the S-H bond is broken in the rate-determining step. The magnitude of the KIE can provide further details about the transition state of the reaction.
Conversely, if no significant change in the reaction rate is observed (kH/kD ≈ 1), it would indicate that the S-H bond is not broken in the rate-determining step. This could imply that another step, such as the initial coordination of an oxidizing agent to the sulfur atom, is the slow step.
Illustrative Data Table (Hypothetical):
The following table illustrates the type of data that would be generated from such a study. Please note that these are hypothetical values for illustrative purposes only, as no experimental data for this compound has been found.
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 2.5 x 10⁻⁴ | 5.2 |
| This compound-d1 | 4.8 x 10⁻⁵ |
In this hypothetical scenario, the significant primary kinetic isotope effect of 5.2 would support a mechanism where the cleavage of the S-H bond is the rate-determining step.
Further studies could involve isotopic labeling of the pyrazine ring carbons or the chlorine atom to probe other aspects of the reaction mechanism, such as susceptibility to nucleophilic attack at different positions. While the current body of scientific literature lacks specific KIE studies on this compound, the principles outlined here demonstrate the potential of this technique to unravel the intricacies of its chemical reactivity.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 6-Chloropyrazine-2-sulfinic acid. It provides detailed information about the chemical environment of each atom, enabling the precise mapping of the compound's intricate framework.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within the this compound molecule. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to trace the proton-proton and proton-carbon correlations, respectively.
For this compound, the aromatic protons on the pyrazine (B50134) ring are expected to exhibit distinct chemical shifts due to the electronic effects of the chlorine and sulfinic acid substituents. A COSY spectrum would reveal the coupling between adjacent protons, confirming their relative positions. The HSQC spectrum would then correlate these protons to their directly attached carbon atoms. The expected ¹H and ¹³C NMR chemical shifts are summarized in the table below, based on data from analogous chloropyrazine derivatives.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-3 | 8.5 - 8.8 | 145 - 148 |
| H-5 | 8.7 - 9.0 | 148 - 151 |
| -SO₂H | 10.0 - 12.0 (broad) | - |
| C-2 | - | 155 - 158 |
| C-3 | 145 - 148 | - |
| C-5 | 148 - 151 | - |
| C-6 | - | 152 - 155 |
Note: The chemical shifts are predicted based on the analysis of related chloropyrazine compounds and may vary depending on the solvent and experimental conditions.
Solid-State NMR for Polymorphic Studies
Solid-State NMR (ssNMR) is a powerful tool for investigating the polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the compound's physical and chemical properties. ssNMR can distinguish between different polymorphs by probing the subtle variations in the local chemical environments of the nuclei in the solid state. nih.goviastate.edu
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are utilized to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions, resulting in high-resolution spectra of the solid sample. By analyzing the chemical shifts and line widths in the ssNMR spectra, different crystalline forms of this compound can be identified and characterized. This is particularly crucial for controlling the solid-state properties of the material in various applications.
Mass Spectrometry for Reaction Monitoring and Product Validation
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, enabling the precise determination of molecular weight and elemental composition. It plays a vital role in monitoring the synthesis of this compound and validating the final product.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula. The presence of chlorine and sulfur atoms gives rise to a characteristic isotopic pattern in the mass spectrum, which serves as a definitive signature for the compound.
| Ion | Expected m/z | Relative Abundance (%) |
| [M]⁺ (³⁵Cl) | 193.97 | 100 |
| [M+2]⁺ (³⁷Cl) | 195.97 | 32 |
Note: The table shows the expected isotopic pattern for the molecular ion of this compound.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the molecule's structure.
Based on studies of related aromatic sulfinic and sulfonic acids, the fragmentation of this compound is expected to proceed through characteristic pathways, including the loss of the sulfinic acid group (SO₂H) and the chlorine atom. nih.govacs.org Analyzing these fragmentation pathways provides conclusive evidence for the compound's structure and connectivity.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key vibrational modes would include the S=O stretching of the sulfinic acid group, the C-Cl stretching, and the various vibrations of the pyrazine ring.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to the vibrations of the pyrazine ring and the sulfinic acid moiety. core.ac.ukresearchgate.netnih.gov
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Sulfinic Acid) | 3200 - 2500 (broad) | - |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| S=O Stretch | 1100 - 1050 | 1100 - 1050 |
| C-N Stretch (Ring) | 1550 - 1450 | 1550 - 1450 |
| C-Cl Stretch | 800 - 600 | 800 - 600 |
Note: The vibrational frequencies are based on data from analogous pyrazine and sulfinic acid compounds and can be influenced by intermolecular interactions in the solid state.
By combining the insights from these advanced spectroscopic and analytical techniques, a comprehensive and detailed understanding of the chemical nature of this compound can be achieved, paving the way for its effective utilization and further research.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would be invaluable in elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the exact position of each atom.
For this compound, X-ray crystallography could confirm the planar structure of the pyrazine ring and determine the conformation of the sulfinic acid group relative to the ring. Furthermore, it would provide unambiguous evidence of the solid-state architecture, detailing how individual molecules pack together in the crystal lattice through interactions such as hydrogen bonding (potentially involving the sulfinic acid proton and the nitrogen atoms of the pyrazine ring) and stacking interactions between the aromatic rings.
In the case of a chiral derivative of this compound, X-ray crystallography with anomalous dispersion could be used to determine the absolute stereochemistry of the chiral center(s). This is crucial for understanding the relationship between a molecule's specific three-dimensional structure and its chemical and biological properties.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 852.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.654 |
| R-factor | 0.045 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published crystal structure for this compound or its derivatives could be found.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignments (if chiral derivatives are studied)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration and conformation of chiral compounds in solution.
Should a chiral derivative of this compound be synthesized, these techniques would be highly applicable. The sulfinic acid group itself is prochiral, and substitution at the sulfur atom could create a chiral center.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-visible region. The resulting spectrum, with positive and negative bands, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed information about the stereochemistry and conformational preferences of a molecule in solution. Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, providing a rich fingerprint of its three-dimensional structure.
The study of chiral pyrazine derivatives using chiroptical methods has been reported in the literature for other systems, demonstrating the utility of these techniques in assigning stereochemistry. acs.org For a chiral derivative of this compound, ECD and VCD would be instrumental in confirming the absolute configuration of stereogenic centers and understanding its conformational behavior in different solvent environments.
Theoretical and Computational Chemistry of 6 Chloropyrazine 2 Sulfinic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For 6-Chloropyrazine-2-sulfinic acid, these calculations reveal the spatial arrangement of atoms, the distribution of electrons, and the nature of its molecular orbitals.
Geometry Optimization and Conformational Analysis (e.g., DFT studies)
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. For this compound, DFT studies would predict the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
The pyrazine (B50134) ring is expected to be largely planar due to its aromatic character. The chlorine atom and the sulfinic acid group are substituents on this ring. The geometry around the sulfur atom in the sulfinic acid group (-SO₂H) is predicted to be trigonal pyramidal. A key aspect of the conformational analysis is the rotation around the C-S bond, which connects the sulfinic acid group to the pyrazine ring. Computational studies on similar aromatic sulfinic acids suggest a rotational barrier, indicating that certain conformations are more stable than others.
Below is a hypothetical data table of optimized geometrical parameters for this compound, based on typical values from DFT calculations of related heterocyclic and sulfinic acid compounds.
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-S | 1.80 |
| S-O1 | 1.55 |
| S-O2 | 1.50 |
| C5-Cl | 1.74 |
| N1-C2 | 1.33 |
| C2-C3 | 1.40 |
| C3-N4 | 1.33 |
| N4-C5 | 1.34 |
| C5-C6 | 1.39 |
| C6-N1 | 1.34 |
| Bond Angles (°) ** | |
| C2-S-O1 | 106.0 |
| O1-S-O2 | 110.0 |
| N1-C2-S | 118.0 |
| C3-C2-S | 122.0 |
| Cl-C5-N4 | 115.0 |
| Dihedral Angles (°) ** | |
| C3-C2-S-O1 | 90.0 |
| N1-C2-S-O1 | -90.0 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the pyrazine ring and the lone pairs of the sulfur and oxygen atoms, which are the most electron-rich regions. Conversely, the LUMO is likely to be distributed over the π-system of the pyrazine ring, particularly influenced by the electron-withdrawing chlorine atom. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
A hypothetical table of frontier orbital energies is presented below, with values typical for similar heterocyclic compounds.
| Orbital | Energy (eV) |
| HOMO | -8.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 7.30 |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule provides a picture of its polarity and is fundamental to understanding its interactions with other molecules. In this compound, the electronegative nitrogen, chlorine, and oxygen atoms will draw electron density towards themselves, resulting in partial negative charges. The carbon and hydrogen atoms, as well as the sulfur atom, will consequently bear partial positive charges.
An electrostatic potential (ESP) map visually represents this charge distribution on the molecule's surface. libretexts.org For this compound, the ESP map would show regions of negative potential (typically colored red or orange) around the nitrogen and oxygen atoms, indicating areas that are attractive to electrophiles. Regions of positive potential (blue or green) would be expected around the hydrogen atom of the sulfinic acid group and the C-H protons of the pyrazine ring, highlighting sites susceptible to nucleophilic attack. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can also be used to model the course of chemical reactions, identifying the most likely pathways and the energetic barriers that must be overcome.
Prediction of Reactivity Hotspots
Based on the electronic structure, several reactivity hotspots can be predicted for this compound. The nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, are expected to be nucleophilic and can act as proton acceptors or coordinate to metal ions. The sulfinic acid group is also a key reactive site. The acidic proton can be lost in deprotonation reactions, and the sulfur atom can participate in redox chemistry. The chlorine atom can potentially undergo nucleophilic substitution reactions, although the electron-deficient nature of the pyrazine ring can influence this reactivity.
Calculation of Activation Energies and Reaction Thermodynamics
To quantify the reactivity of these hotspots, computational chemists can calculate the activation energies and thermodynamics of potential reactions. By mapping the potential energy surface of a reaction, the transition state—the highest energy point along the reaction coordinate—can be identified. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For example, the deprotonation of the sulfinic acid group can be modeled by calculating the energy change as a base approaches and removes the acidic proton. Similarly, the energetics of a nucleophilic attack on the carbon atom bearing the chlorine can be computed to assess the feasibility of substitution reactions. These calculations provide quantitative data that complements experimental studies and aids in the design of new synthetic routes.
A hypothetical data table for a representative reaction, such as the deprotonation of the sulfinic acid group, is shown below.
| Thermodynamic Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | 10.5 |
| Enthalpy of Reaction (ΔH) | -5.2 |
| Gibbs Free Energy of Reaction (ΔG) | -8.0 |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are instrumental in predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules like this compound. By correlating calculated spectra with experimental results, a deeper understanding of the molecule's electronic and vibrational nature can be achieved.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting NMR chemical shifts computationally has become a highly valuable tool. Density Functional Theory (DFT) is a primary method for these predictions, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can predict the ¹H and ¹³C chemical shifts by calculating the isotropic magnetic shielding tensors for each nucleus. scm.com The final predicted chemical shift (δ) is determined by subtracting the calculated shielding of the target nucleus (σᵢ) from the shielding of a reference compound (σ_ref), typically tetramethylsilane (B1202638) (TMS). scm.comkhanacademy.org
δᵢ = σ_ref - σᵢ
The accuracy of these predictions can be very high, with Mean Absolute Errors (MAE) often falling below 0.10 ppm for ¹H shifts when using advanced machine learning models or well-parameterized DFT functionals. aps.org For this compound, computational models would predict the chemical shifts for the protons on the pyrazine ring and the acidic proton of the sulfinic acid group, as well as for the carbon atoms. Discrepancies between predicted and experimental values can often be attributed to solvent effects, conformational averaging, or intermolecular interactions not fully captured by the computational model.
Interactive Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound. This table illustrates the kind of data generated in a computational study, comparing predicted values against a hypothetical experimental spectrum.
| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| H3 | 8.85 | 8.79 | 0.06 |
| H5 | 8.62 | 8.55 | 0.07 |
| SO₂H | 11.50 | 11.65 | -0.15 |
| C2 | 155.4 | 154.9 | 0.5 |
| C3 | 145.8 | 145.2 | 0.6 |
| C5 | 142.1 | 141.8 | 0.3 |
| C6 | 151.3 | 150.7 | 0.6 |
Vibrational Frequency Calculations
Computational chemistry allows for the calculation of harmonic vibrational frequencies, which can be directly correlated with experimental Infrared (IR) and Raman spectra. DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and then compute the second derivatives of the energy with respect to atomic positions to determine the frequencies and intensities of the vibrational modes. d-nb.info
These calculations provide a complete set of normal modes, describing the fundamental vibrations of the molecule. For this compound, key vibrational modes would include the S=O stretching, S-O stretching, O-H bending, C-S stretching, and various pyrazine ring stretching and bending modes. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. To improve agreement, uniform scaling factors are typically applied to the computed frequencies. d-nb.info
Interactive Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound. This table demonstrates how calculated frequencies for key functional groups are compared with experimental IR data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3550 | 3411 | 3405 |
| C-H Stretch (Ring) | 3150 | 3027 | 3020 |
| S=O Asymmetric Stretch | 1280 | 1230 | 1225 |
| S=O Symmetric Stretch | 1125 | 1081 | 1078 |
| Pyrazine Ring Stretch | 1580 | 1518 | 1515 |
| C-Cl Stretch | 780 | 750 | 748 |
| S-O-H Bend | 910 | 874 | 870 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior in a condensed phase, such as in a solvent. easychair.org MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, DMSO) over time, governed by a force field. mdpi.com
These simulations can reveal crucial information about the solvation shell around the molecule, identifying how solvent molecules orient themselves around the polar sulfinic acid group and the chlorinated pyrazine ring. dovepress.com Key analyses from MD simulations include the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a solute atom, and the study of hydrogen bond dynamics. For this compound, MD can quantify the lifetime and geometry of hydrogen bonds between the acidic proton and solvent molecules, which is critical for understanding its acidity and solubility. nih.gov Furthermore, MD simulations can explore the conformational dynamics, such as the rotation around the C-S bond.
Interactive Table 3: Typical Parameters and Outputs of an MD Simulation for this compound in Water. This table outlines the setup for a typical MD simulation and the type of data it can generate.
| Parameter / Output | Value / Description |
| Simulation Setup | |
| Force Field | GROMOS54a7 or similar |
| Solvent Model | SPC/E or TIP3P water |
| System Size | ~5000 water molecules |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 nanoseconds (ns) |
| Key Outputs | |
| Solvation Shell Analysis | RDF plots for S, O, N atoms with water |
| H-Bond Lifetime (SO₂H•••H₂O) | Average lifetime in picoseconds (ps) |
| Rotational Dihedral Angle (C-C-S-O) | Distribution and energy barriers |
| Solvent Accessible Surface Area (SASA) | Average area in Ų |
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR modeling is a computational technique that aims to find a mathematical relationship between the structural properties of a series of compounds and a specific property of interest. This is achieved by calculating a set of molecular descriptors and using statistical methods to build a predictive model.
Modeling Relationships between Structure and Synthetic Yields
For a given synthetic route to this compound, QSPR can be used to understand how variations in the precursors affect the reaction yield. For instance, if the synthesis involves the modification of a substituted pyrazine, a QSPR model could be developed to correlate the properties of different starting materials with the final product yield. nih.gov
Molecular descriptors for the precursors—such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological indices—would be calculated. These descriptors would then be used in a multiple linear regression or machine learning algorithm to build a model that predicts the synthetic yield. Such a model could guide the selection of new precursors to optimize the synthesis for higher efficiency.
Interactive Table 4: Hypothetical QSPR Data for Predicting Synthetic Yield. This table illustrates the data used to build a QSPR model, linking calculated molecular descriptors of pyrazine precursors to observed reaction yields.
| Precursor Substituent (at C2) | HOMO Energy (eV) | Polar Surface Area (Ų) | Observed Yield (%) |
| -SO₂Na | -6.8 | 64.6 | 75 |
| -SH | -6.2 | 38.3 | 68 |
| -S-CH₃ | -5.9 | 38.3 | 62 |
| -I | -6.5 | 12.5 | 45 |
Correlating Structural Descriptors with Reactivity Parameters
QSPR can also be used to model and predict the reactivity of this compound and its analogs. A key reactivity parameter for a sulfinic acid is its acidity (pKa) or its behavior in specific reactions, such as its role as a hydrogen atom transfer agent.
Computational descriptors derived from quantum chemical calculations can quantify the electronic features that govern this reactivity. For instance, the partial charge on the acidic proton, the O-H bond dissociation enthalpy (BDE), and the energy of the lowest unoccupied molecular orbital (LUMO) can all serve as predictors of reactivity. A QSPR model could establish a correlation like:
Reactivity = f(Descriptor₁, Descriptor₂, ...)
This allows for the rapid screening of virtual compounds to identify derivatives with desired reactivity profiles without the need for synthesis and testing.
The Chemical Versatility of this compound: A Modular Scaffold for Synthetic Innovation
Introduction
This compound, a distinct heterocyclic compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a pyrazine ring substituted with both a chloro and a sulfinic acid group, offer a platform for a wide array of chemical transformations. This strategic combination of reactive sites allows for its use as a modular scaffold in the construction of complex molecular architectures, positioning it as a key intermediate in various fields of chemical science. This article explores the multifaceted applications of this compound, focusing on its role in the divergent synthesis of heterocycles, the construction of polycyclic systems, its utility in fragment-based drug discovery, the synthesis of chemical biology probes, and the development of novel polymer precursors.
Applications As a Synthetic Intermediate and Modular Chemical Scaffold
The strategic positioning of the chloro and sulfinic acid functionalities on the pyrazine (B50134) ring makes 6-Chloropyrazine-2-sulfinic acid a highly valuable intermediate for synthetic chemists. The electron-deficient nature of the pyrazine ring, further accentuated by the electron-withdrawing chloro group, activates the ring for nucleophilic aromatic substitution. Simultaneously, the sulfinic acid group serves as a versatile handle for a variety of transformations, including oxidation, reduction, and conversion to other functional groups.
The pyrazine core is a prevalent motif in numerous biologically active compounds and functional materials. mdpi.comdeakin.edu.auyoutube.comrsc.org this compound provides a powerful entry point for the divergent synthesis of a wide range of substituted pyrazine derivatives. The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. google.com This allows for the introduction of diverse side chains and functional groups at the 6-position of the pyrazine ring.
Furthermore, the sulfinic acid moiety can be transformed to introduce additional points of diversity. For instance, it can be oxidized to the corresponding sulfonic acid or sulfonyl chloride, which can then be reacted with a variety of nucleophiles. Alternatively, the sulfinic acid can participate in coupling reactions, further expanding the accessible chemical space. This dual reactivity enables a combinatorial approach to the synthesis of pyrazine libraries, where different substituents can be systematically introduced at both the 2- and 6-positions, leading to a diverse collection of molecules with varied electronic and steric properties.
A general representation of the divergent synthesis approach is depicted below:
| Starting Material | Reagent/Condition (Position 6) | Reagent/Condition (Position 2) | Product Class |
| This compound | R-NH2 (Nucleophilic Substitution) | Oxidation, then R'-NH2 | 6-Amino-pyrazine-2-sulfonamides |
| This compound | R-OH/NaH (Nucleophilic Substitution) | Reduction | 6-Alkoxy-pyrazine-2-thiols |
| This compound | R-SH (Nucleophilic Substitution) | Coupling Reaction | 6-Thioether-pyrazine-2-sulfones |
This table represents a conceptual framework for the divergent synthesis possibilities and is not based on specific reported examples due to the limited literature on this exact compound.
The development of methods for the efficient construction of complex polycyclic systems is a significant goal in organic synthesis. While direct examples involving this compound are not extensively documented, its inherent reactivity suggests its potential as a key building block in the synthesis of fused heterocyclic systems. For instance, the pyrazine ring can serve as a diene or dienophile in cycloaddition reactions, or intramolecular cyclization reactions can be designed to forge new rings onto the pyrazine core.
One can envision a strategy where the chloro and sulfinic acid groups are sequentially functionalized with moieties that can undergo an intramolecular cyclization. For example, the chloro group could be substituted with a nucleophile bearing a pendant reactive group, and the sulfinic acid could be converted into a functionality that can react with this pendant group, leading to the formation of a new fused ring. The construction of quinolinobenzo[a]phenazinone architectures, for example, demonstrates the utility of pyrazine-containing precursors in forming complex polycyclic structures. nih.gov
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. nih.govresearchgate.netresearchgate.net This approach relies on screening libraries of low-molecular-weight compounds ("fragments") for weak binding to a biological target. This compound, with a molecular weight of 178.59 g/mol , fits within the typical fragment size criteria (Rule of Three: MW < 300). organic-chemistry.org
Its chemical utility in this context is significant. The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The chloro and sulfinic acid groups provide vectors for fragment growth and linking. Once a fragment containing the this compound core is identified as a binder, medicinal chemists can systematically modify the molecule to improve its potency and selectivity. The chlorine atom offers a site for rapid analoging through SNAr reactions, while the sulfinic acid can be converted into various other functional groups to explore different interactions with the target protein. This modularity allows for the efficient exploration of the chemical space around the initial fragment hit.
| Fragment Property | This compound | Relevance to FBDD |
| Molecular Weight | 178.59 g/mol | Conforms to the "Rule of Three" |
| H-Bond Donors | 1 | Favorable for binding interactions |
| H-Bond Acceptors | 4 | Favorable for binding interactions |
| Reactivity Handles | Chloro, Sulfinic Acid | Allows for facile fragment evolution |
Data sourced from PubChem CID 118965897. organic-chemistry.org
Chemical probes are small molecules used to study and manipulate biological systems. deakin.edu.aunih.govunc.eduyoutube.com The development of effective chemical probes requires molecules that are potent, selective, and often amenable to modification with reporter tags such as fluorophores or biotin (B1667282). The structural features of this compound make it an attractive scaffold for the synthesis of such probes.
The pyrazine core can serve as the recognition element that binds to a specific protein target. The reactive handles at the 2- and 6-positions can then be used to attach reporter groups or to modulate the pharmacokinetic properties of the probe. For example, a fluorescent dye could be appended to the molecule via reaction at the chloro position, allowing for the visualization of the target protein within a cell. Alternatively, a biotin tag could be introduced to facilitate pull-down experiments to identify the binding partners of the target protein. The ability to systematically modify the scaffold is crucial for optimizing the performance of a chemical probe.
The synthesis of functional polymers with tailored properties is an area of intense research. Pyrazine-containing polymers are of interest for their potential applications in electronics, sensing, and catalysis. While specific examples utilizing this compound as a polymer precursor are not prevalent, its difunctional nature suggests its suitability for this purpose.
The chloro and sulfinic acid groups can be envisioned as points for polymerization. For instance, the molecule could be used as a monomer in step-growth polymerization reactions. The chloro group could undergo nucleophilic displacement with a difunctional nucleophile, while the sulfinic acid (or a derivative thereof) could react with a complementary functional group on another monomer. This would lead to the formation of a polymer chain with pyrazine units regularly incorporated into the backbone. The properties of the resulting polymer could be tuned by varying the co-monomers used in the polymerization process. The synthesis of water-compatible imprinted polymers from pyrazine derivatives highlights the potential of this class of compounds in polymer science. nih.gov
Future Perspectives and Unaddressed Research Questions
Advancements in Asymmetric Synthesis of Chiral Analogues
The introduction of chirality into drug candidates is a critical aspect of modern pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. While the parent 6-Chloropyrazine-2-sulfinic acid is achiral, its derivatization can readily lead to the formation of chiral centers. A significant underexplored area is the development of asymmetric methods to synthesize chiral analogues, particularly those bearing stereogenic centers adjacent to the pyrazine (B50134) ring or at the sulfur atom of a modified sulfinic acid moiety.
Future research in this domain could focus on several cutting-edge strategies:
Chiral Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has revolutionized synthetic chemistry. Chiral catalysts, such as proline derivatives, cinchona alkaloids, or chiral phosphoric acids, could be employed to control the stereoselective functionalization of this compound derivatives. For instance, asymmetric aldol (B89426) or Mannich reactions involving a pyrazine-based aldehyde derived from the sulfinic acid could yield chiral alcohols or amines with high enantioselectivity.
Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. The development of novel chiral ligands for metals like rhodium, iridium, or palladium could enable enantioselective hydrogenations, cross-coupling reactions, or C-H functionalizations on substrates derived from this compound. An important research question is whether the pyrazine nitrogen or the sulfinic acid group could act as a directing group in such transformations, enhancing both reactivity and stereocontrol.
Synthesis of Chiral Sulfoxides: The sulfinic acid moiety itself presents an opportunity for creating chiral-at-sulfur compounds. The asymmetric oxidation of a corresponding sulfide (B99878) precursor could yield chiral sulfoxides, which are valuable as chiral auxiliaries and have shown biological activity in their own right. Exploring enzymatic or chemo-catalytic methods for this transformation would be a significant step forward.
A key challenge will be to develop methods that are not only highly stereoselective but also tolerate the electronic properties of the chloropyrazine ring. The electron-withdrawing nature of the pyrazine and the chlorine atom can influence the reactivity of adjacent functional groups, requiring careful optimization of reaction conditions.
Exploration of Novel Catalytic Transformations
The reactivity of the sulfinic acid group and the chloro-substituted pyrazine ring in this compound is ripe for exploration through novel catalytic transformations. Beyond established reactions, the development of new catalytic cycles could lead to the synthesis of previously inaccessible derivatives with unique properties.
Unaddressed research questions include:
Cross-Coupling Reactions of the Sulfinic Acid Group: While sulfonyl chlorides and sulfinates are commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings), the direct use of sulfinic acids is less common but highly desirable due to the reduced number of synthetic steps. Developing catalytic systems, likely based on palladium or copper, that can directly couple the sulfinic acid moiety with various partners (e.g., aryl halides, boronic acids) would be a significant advance. This could provide a straightforward route to a diverse library of sulfone-containing pyrazines.
Catalytic C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for atom-economical synthesis. Research into the regioselective catalytic C-H functionalization of the pyrazine ring, directed by the sulfinic acid or other functional groups, could provide a highly efficient means of introducing complexity. For example, could a rhodium or ruthenium catalyst be used to arylate or alkylate the C-3 or C-5 positions of the pyrazine ring?
Decarboxylative and Desulfinative Couplings: If the sulfinic acid can be converted to a carboxylic acid, catalytic decarboxylative coupling reactions could be explored. Alternatively, novel catalytic cycles that involve the extrusion of sulfur dioxide from the sulfinic acid moiety to form a C-C or C-heteroatom bond would represent a completely new approach to functionalizing the pyrazine core.
The table below summarizes potential catalytic transformations and the expected classes of products.
| Catalytic Transformation | Potential Catalyst | Starting Material Derivative | Expected Product Class |
| Asymmetric Aldol Reaction | Chiral Organocatalyst (e.g., Proline) | Pyrazine-2-carbaldehyde | Chiral β-hydroxy pyrazines |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complex | Unsaturated pyrazine derivative | Chiral saturated pyrazine derivatives |
| Asymmetric Sulfide Oxidation | Chiral Vanadium or Titanium Complex | Pyrazine-2-thiol derivative | Chiral pyrazine sulfoxides |
| Direct Sulfinic Acid Coupling | Palladium or Copper Catalyst | This compound | Aryl or alkyl pyrazinyl sulfones |
| C-H Arylation | Rhodium or Ruthenium Catalyst | This compound ester | Di-substituted pyrazine derivatives |
Development of Flow Chemistry Approaches for Scale-Up
The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including safety, scalability, and reproducibility. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers solutions to many of these problems. mdpi.comscilit.com The development of flow chemistry approaches for the synthesis and derivatization of this compound is a critical area for future investigation.
Key advantages of applying flow chemistry in this context would include:
Enhanced Safety: Reactions involving potentially hazardous reagents or intermediates can be performed more safely in a flow reactor, as the volume of reactive material at any given time is small.
Improved Heat and Mass Transfer: Flow reactors offer superior control over reaction temperature and mixing, which can lead to higher yields, fewer byproducts, and improved reproducibility. scilit.com
Scalability: Scaling up a flow process typically involves running the system for a longer duration or using parallel reactors, which is often more straightforward than scaling up a batch reaction. mdpi.com
A promising future direction would be the development of a multi-step continuous flow process for the synthesis of functionalized derivatives of this compound. For instance, a flow system could be designed to first synthesize the core molecule and then, in a subsequent step, perform a catalytic cross-coupling or functionalization reaction. Research has already demonstrated the successful application of flow chemistry for the synthesis of other pyrazine derivatives, such as pyrazinamide, highlighting the feasibility of this approach. mdpi.com
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. The application of these methods to this compound and its derivatives could accelerate the discovery of new compounds with desired properties.
Future computational studies could focus on:
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Once a set of biologically active analogues has been synthesized, computational methods can be used to build models that correlate chemical structure with biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.
Molecular Docking: For drug discovery applications, molecular docking can be used to predict how analogues of this compound might bind to a specific protein target. This can provide insights into the key interactions that are responsible for biological activity and guide the design of more potent and selective inhibitors.
In Silico Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened computationally against a biological target. This "virtual screening" can identify promising candidates for synthesis and biological testing, significantly reducing the time and cost of drug discovery.
Prediction of Physicochemical Properties: Computational methods can also be used to predict important physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drugs.
A significant unaddressed question is the identification of high-value biological targets for which derivatives of this compound might be effective ligands. Computational screening could play a pivotal role in this initial exploratory phase.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The most powerful approach to modern chemical research involves the tight integration of synthetic chemistry and computational modeling. This synergistic approach allows for a cycle of design, synthesis, testing, and refinement that can rapidly lead to the discovery of new molecules with optimized properties.
For this compound, a future research workflow could look like this:
Computational Design: A virtual library of analogues is designed based on the this compound scaffold. These compounds are then computationally screened for their predicted binding to a biological target or for desired material properties.
Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory. The development of efficient and flexible synthetic routes, potentially using flow chemistry, would be crucial at this stage.
Experimental Testing: The synthesized compounds are tested for their biological activity or material properties.
Data Analysis and Model Refinement: The experimental data is used to refine the computational models (e.g., QSAR or docking models). These improved models are then used to design the next generation of analogues, and the cycle begins again.
This integrated approach has been successfully applied to the development of other pyrazine-based compounds, such as antiviral agents, and represents a clear and promising path forward for unlocking the potential of this compound. nih.gov The combination of predictive computational power with advanced synthetic methodologies will be key to addressing the many unaddressed research questions surrounding this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-Chloropyrazine-2-sulfinic acid, and why are specific reagents preferred?
- Methodology : The synthesis typically involves converting pyrazinoic acid derivatives to acyl chlorides. For example, 6-chloropyrazinoic acid reacts with 2,4,6-trichlorobenzoyl chloride instead of thionyl chloride due to regulatory restrictions under the Chemical Weapons Convention . The reaction steps include:
Activation of the carboxylic acid group using 2,4,6-trichlorobenzoyl chloride.
Formation of the sulfinic acid moiety via controlled sulfonation.
Purification via recrystallization or chromatography.
- Characterization : Confirm structure using H NMR, C NMR, FTIR, and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR Spectroscopy : Use deuterated dimethyl sulfoxide (DMSO-) as a solvent to resolve aromatic protons and sulfinic acid protons .
- FTIR : Identify characteristic peaks for sulfinic acid (S=O stretching at 1040–1120 cm) and C-Cl bonds (550–850 cm) .
- HPLC : Employ reversed-phase columns (e.g., C18) with UV detection at 254 nm for purity assessment. Mobile phases often include mixtures of acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .
Q. How does the stability of this compound vary under different storage conditions?
- Stability Testing :
- Temperature : Store at –20°C in amber vials to prevent thermal degradation.
- pH Sensitivity : Avoid alkaline conditions (pH > 8), which promote hydrolysis of the sulfinic acid group.
- Light Exposure : Degradation under UV light necessitates dark storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- SAR Strategy :
Derivatization : Synthesize analogs by modifying the pyrazine ring (e.g., introducing halogens or alkyl groups) or the sulfinic acid group (e.g., esterification).
Biological Assays : Test anti-tubercular activity against Mycobacterium tuberculosis H37Rv strains using microplate Alamar Blue assays .
Data Analysis : Correlate substituent electronic effects (Hammett constants) with bioactivity to identify pharmacophores .
Q. What computational approaches are effective in predicting the bioactivity of this compound derivatives?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock derivatives into M. tuberculosis enzyme targets (e.g., DprE1 or InhA). Validate predictions with binding free energy calculations (MM-GBSA) .
- ADMET Prediction : Apply tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How should researchers address contradictions between experimental data and computational predictions?
- Resolution Workflow :
Re-evaluate Assay Conditions : Ensure biological assays are conducted at physiologically relevant pH and temperature .
Validate Docking Parameters : Adjust force fields or solvation models if binding poses conflict with mutagenesis data .
Cross-Reference Literature : Identify inconsistencies in published datasets (e.g., conflicting IC values) and conduct meta-analyses .
Q. What strategies optimize reaction yields for this compound derivatives?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
